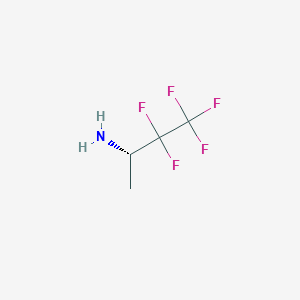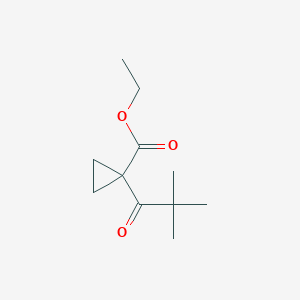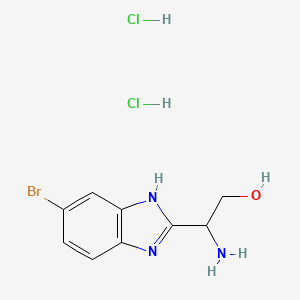
2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring and an amino group at the 2nd position. The ethan-1-ol moiety is attached to the amino group, and the compound is typically found in its dihydrochloride salt form.
准备方法
The synthesis of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-1H-1,3-benzodiazole with ethylene oxide in the presence of a base to form the corresponding ethan-1-ol derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 2nd position. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding dehalogenated product. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used to introduce azide or cyano groups, respectively.
Condensation: The amino group at the 2nd position can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties. The compound can also be used as a precursor in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The bromine atom and the amino group play crucial roles in the binding affinity and specificity of the compound.
相似化合物的比较
2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride can be compared with other benzodiazole derivatives, such as:
2-amino-2-(6-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: Similar structure but with a chlorine atom instead of bromine. The substitution affects the compound’s reactivity and biological activity.
2-amino-2-(6-fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.
2-amino-2-(6-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: The presence of a methyl group can influence the compound’s steric properties and reactivity.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific electronic and steric effects that can be exploited in various applications.
属性
分子式 |
C9H12BrCl2N3O |
|---|---|
分子量 |
329.02 g/mol |
IUPAC 名称 |
2-amino-2-(6-bromo-1H-benzimidazol-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3O.2ClH/c10-5-1-2-7-8(3-5)13-9(12-7)6(11)4-14;;/h1-3,6,14H,4,11H2,(H,12,13);2*1H |
InChI 键 |
HJYWOYZBRSYKOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(CO)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



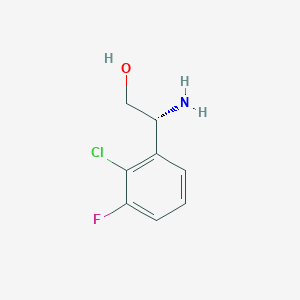


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
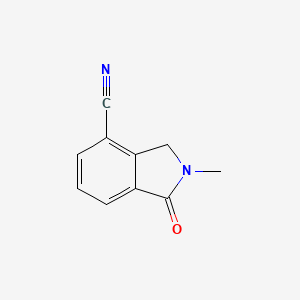

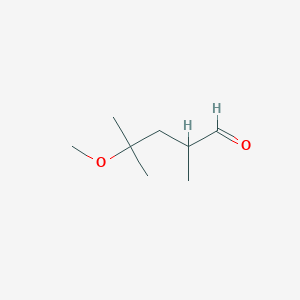
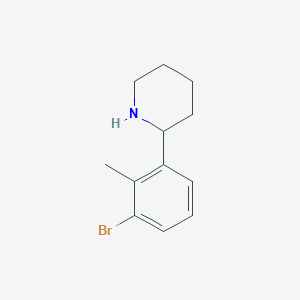
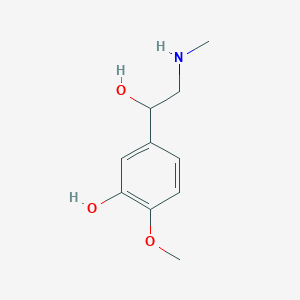
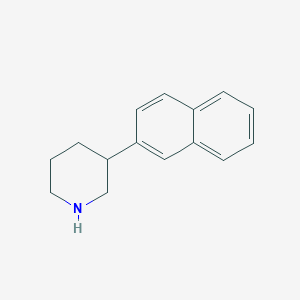
aminehydrochloride](/img/structure/B13600498.png)
